molecular formula C19H16N2O3 B2538271 (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate CAS No. 324759-37-7

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate

カタログ番号: B2538271
CAS番号: 324759-37-7
分子量: 320.348
InChIキー: LCZFESIBDWLSJG-WJDWOHSUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate is a chemical compound of interest in medicinal chemistry and materials science research. This molecule features a (Z)-configured acrylonitrile core, a structural motif also found in potent tyrosinase inhibitors such as (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) analogs . The linear β-phenyl-α,β-unsaturated carbonyl scaffold is a key pharmacophore associated with significant tyrosinase inhibitory activity, potentially making this compound a candidate for investigating novel treatments for hyperpigmentation . Furthermore, acrylamide derivatives are extensively studied for their utility in organic synthesis, often serving as key intermediates for constructing complex heterocyclic systems . The structural elements of this compound, confirmed in related (Z)-configured acrylates via techniques like X-ray crystallography, provide a reliable foundation for research requiring specific molecular geometry . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

特性

IUPAC Name

ethyl 3-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-2-24-19(23)15-9-6-10-17(12-15)21-18(22)16(13-20)11-14-7-4-3-5-8-14/h3-12H,2H2,1H3,(H,21,22)/b16-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZFESIBDWLSJG-WJDWOHSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of the novel compound, (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate. While direct experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from structurally related analogs, offers a robust framework for its synthesis and exploration. The proposed synthetic route involves a stereoselective Knoevenagel condensation followed by an amide coupling reaction. Drawing on the known bioactivities of related acrylamide and benzoate derivatives, this guide also explores the potential therapeutic applications of the title compound, particularly in the realms of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The chemical structure of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate is characterized by three key functional moieties: an ethyl benzoate group, a central acrylamide linker, and a phenyl group, with a cyano substituent on the acrylate backbone. The "(Z)" designation specifies the stereochemistry about the carbon-carbon double bond of the acrylamide, indicating that the phenyl group and the amide substituent are on the same side of the double bond.

Molecular Formula: C₁₉H₁₆N₂O₃

Molecular Weight: 320.35 g/mol

Key Structural Features:

  • Ethyl Benzoate: Provides a lipophilic aromatic core and a potential site for metabolic ester hydrolysis.

  • Amide Linkage: A stable, planar functional group capable of hydrogen bonding, which is crucial for many biological interactions.

  • α,β-Unsaturated Cyanoacrylamide: This Michael acceptor is a key feature, known to react with nucleophiles and often implicated in the biological activity of related compounds.

  • (Z)-Stereoisomer: The specific spatial arrangement of substituents around the double bond can significantly influence the molecule's interaction with biological targets.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Melting Point (°C)180-200
Boiling Point (°C)> 500
LogP~3.5 - 4.5
pKa (most acidic)~12 (amide N-H)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

Note: These values are estimations based on the chemical structure and data from similar compounds and should be confirmed experimentally.

Synthesis of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate

A logical and efficient two-step synthetic pathway is proposed for the synthesis of the title compound. The first step involves the Knoevenagel condensation to form the key intermediate, (Z)-2-cyano-3-phenylacrylic acid. The second step is the coupling of this acid with ethyl 3-aminobenzoate to form the final amide product.

Logical Flow of Synthesis

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Amide Coupling Benzaldehyde Benzaldehyde Knoevenagel Condensation Benzaldehyde->Knoevenagel Cyanoacetic acid Cyanoacetic acid Cyanoacetic acid->Knoevenagel Base (e.g., Piperidine) Base (e.g., Piperidine) Base (e.g., Piperidine)->Knoevenagel Catalyst (Z)-2-cyano-3-phenylacrylic acid (Z)-2-cyano-3-phenylacrylic acid Knoevenagel->(Z)-2-cyano-3-phenylacrylic acid Intermediate Intermediate (Z)-2-cyano-3-phenylacrylic acid AmideCoupling Coupling Intermediate->AmideCoupling Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate Ethyl 3-aminobenzoate->AmideCoupling Coupling Agent (e.g., DCC/HOBt) Coupling Agent (e.g., DCC/HOBt) Coupling Agent (e.g., DCC/HOBt)->AmideCoupling Activator Final Product (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate AmideCoupling->Final Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (Z)-2-cyano-3-phenylacrylic acid

The Knoevenagel condensation of benzaldehyde with cyanoacetic acid is a well-established method for producing 2-cyano-3-phenylacrylic acid.[1] While the (E)-isomer is often the thermodynamically favored product, the (Z)-isomer can be obtained under specific reaction conditions, sometimes as a mixture that can be separated or isomerized.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq). The choice of base can influence the E/Z selectivity.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (Z)-2-cyano-3-phenylacrylic acid.[4] The stereochemistry should be confirmed by spectroscopic methods.

Step 2: Amide Bond Formation

The formation of the amide bond between the carboxylic acid of the intermediate and the amine of ethyl 3-aminobenzoate requires the activation of the carboxylic acid. Standard coupling reagents are employed for this purpose.

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-2-cyano-3-phenylacrylic acid (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution in an ice bath.

  • Addition of Coupling Agent: Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq), to the cooled solution and stir for 30 minutes.

  • Addition of Amine: In a separate flask, dissolve ethyl 3-aminobenzoate (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl and benzoate rings, the vinyl proton of the acrylamide, and the ethyl group of the ester. The coupling constants will be informative for confirming the structure.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the ester and amide, the cyano carbon, and the carbons of the aromatic rings and the double bond.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and ester, the C≡N stretch of the cyano group, and the C=C stretch of the alkene.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological Significance and Applications

While the specific biological activity of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate has not been reported, the structural motifs present in the molecule are found in compounds with a wide range of biological activities.

  • Antimicrobial and Antifungal Activity: Many acrylamide and cyanoacrylate derivatives have demonstrated significant antibacterial and antifungal properties.[5][6] The electrophilic nature of the α,β-unsaturated system can allow for covalent modification of biological nucleophiles in pathogens, leading to their inhibition.

  • Anti-inflammatory and Anticancer Potential: Phenylacrylamide derivatives have been investigated for their anti-inflammatory and anticancer activities.[7] Some of these compounds are known to modulate inflammatory pathways or inhibit key enzymes involved in cell proliferation.

Hypothetical Mechanism of Action

G TargetCompound (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate CovalentModification Michael Addition with Cysteine Residue TargetCompound->CovalentModification TargetEnzyme Target Enzyme (e.g., Kinase, Protease) TargetEnzyme->CovalentModification Inhibition Enzyme Inhibition CovalentModification->Inhibition DownstreamEffects Inhibition of Signaling Pathway Inhibition->DownstreamEffects BiologicalResponse Biological Response (e.g., Anti-inflammatory, Anticancer) DownstreamEffects->BiologicalResponse

Caption: A plausible mechanism of action involving Michael addition.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and study of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate. The proposed synthetic route is based on well-established and reliable chemical transformations. The structural similarities to known bioactive molecules suggest that this compound is a promising candidate for further investigation in drug discovery and development, particularly in the areas of infectious diseases and inflammation. Experimental validation of the proposed synthesis and biological evaluation are warranted to fully elucidate the potential of this novel chemical entity.

References

  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Ketonen und Malonsäure unter dem Einfluss von Ammoniak und von Aminen. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
  • Jones, G. (1967).
  • Rashid, M. H. U., Gafur, M. A., Sadik, M. G., & Rahman, M. A. A. (2002). Biological Activities of a New Acrylamide Derivative from Ipomoea turpethum. Pakistan Journal of Biological Sciences, 5(9), 968-969.
  • Madhavi, B., & Sudeepthi, C. (2021). Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids. Journal of Chemical and Pharmaceutical Research, 13(7), 1-8.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qawasmeh, R. A. (2014). Synthesis and E/Z Configuration Determination of Novel Derivatives of 3-Aryl-2-(benzothiazol-2'-ylthio) Acrylonitrile, 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one and 2-(1-(Furan-2''-yl)ethylidene)-1-(benzothiazol-2'-ylthio)propan-2-one. Molecules, 19(6), 7868-7882.
  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465-6474.
  • Harun-ur-Rashid, M., Gafur, M. A., Sadik, M. G., & Abdur Rahman, M. A. (2002). Biological Activities of a New Acrylamide Derivative from Ipomoea turpethum. Pakistan Journal of Biological Sciences, 5(9), 968-969.
  • SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-70.
  • Kang, J., & Chen, J. (2011). (E)-N-Benzyl-2-cyano-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o8.
  • PubChem. (n.d.). (Z)-2-Cyano-3-phenylacrylic acid. Retrieved from [Link]

  • El-Gamel, N. E. A., & El-Fattah, M. F. A. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 12(11), 2586.
  • Lapworth, A., & Baker, W. (1922). α-CYANO-β-PHENYLACRYLIC ACID. Organic Syntheses, 2, 11.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Warthan, A. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1389.
  • Nagaki, A., Takahashi, Y., & Yoshida, J. I. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Ishihara, K. (2009). Amide bond formation: beyond the dilemma between activation and racemisation.
  • SpectraBase. (n.d.). 2-cyano-3,3-diphenylacrylic acid, ethyl ester. Retrieved from [Link]

  • Gevorgyan, A., & Pevzner, F. (2021). Amide bond formation strategies: latest advances on a dateless transformation.
  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks.
  • Science Alert. (2002). Biological Activities of a New Acrylamide Derivative from Ipomoea turpethum. Pakistan Journal of Biological Sciences, 5(9), 968-969.
  • da Silva, P. R., do Espírito Santo, R. F., de Oliveira Melo, C., Pachú Cavalcante, F. E., Costa, T. B., Vilarim Barbosa, Y., ... & dos Santos, V. L. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals, 15(1), 88.
  • Kamal, A., & Kumar, B. A. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini reviews in medicinal chemistry, 12(1), 47-67.
  • PubChem. (n.d.). Ethyl benzylidenecyanoacetate. Retrieved from [Link]

Sources

Biological Activity of N-Substituted 2-Cyano-3-Phenylacrylamides: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-substituted 2-cyano-3-phenylacrylamide scaffold represents a privileged structural motif in medicinal chemistry, characterized by its versatility as a Michael acceptor and its ability to interact with diverse biological targets.[1] Originally derived from the tyrphostin class of tyrosine kinase inhibitors, these compounds have evolved into potent agents with anticancer, anti-inflammatory, and antimicrobial properties. This guide analyzes the chemical reactivity, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, providing researchers with actionable protocols for synthesis and biological evaluation.

Chemical Architecture and Synthesis[1][2][3][4][5][6][7][8]

The Scaffold

The core structure consists of an acrylamide backbone functionalized with a cyano group at the


-position and a phenyl ring at the 

-position. The presence of the electron-withdrawing cyano and carbonyl groups activates the

-carbon, making the olefinic double bond highly susceptible to nucleophilic attack (Michael addition).
Synthetic Pathway: Knoevenagel Condensation

The most robust method for synthesizing these derivatives is the Knoevenagel condensation between an N-substituted 2-cyanoacetamide and an aromatic aldehyde. This reaction is typically catalyzed by a weak base (piperidine or triethylamine) in a protic or aprotic solvent.

Reaction Workflow Diagram

SynthesisWorkflow Aldehyde Aromatic Aldehyde (R-CHO) Product 2-Cyano-3-phenylacrylamide (Target) Aldehyde->Product - H2O (Dehydration) Amide N-Substituted 2-Cyanoacetamide Intermediate Carbanion Intermediate Amide->Intermediate Active Methylene Intermediate->Aldehyde Nucleophilic Attack Catalyst Base Catalyst (Piperidine/TEA) Catalyst->Amide Deprotonation

Caption: General synthetic workflow for Knoevenagel condensation of cyanoacrylamides.

Mechanistic Pharmacology

Tyrosine Kinase Inhibition (EGFR)

Many N-substituted 2-cyano-3-phenylacrylamides function as Tyrphostins (Tyrosine Phosphorylation Inhibitors). They mimic the adenosine triphosphate (ATP) molecule or the tyrosine substrate, competitively binding to the catalytic domain of Receptor Tyrosine Kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[2]

Mechanism:

  • Competitive Binding: The planar phenylacrylamide structure fits into the hydrophobic pocket of the kinase domain.

  • Covalent Modification: Derivatives with specific electrophilic reactivity can form covalent bonds with cysteine residues (e.g., Cys797 in EGFR) via Michael addition, leading to irreversible inhibition.

Nrf2/Keap1 Modulation (Anti-inflammatory)

The electrophilic nature of the


-carbon allows these compounds to react with sulfhydryl groups on Keap1, a repressor of the Nrf2 pathway.
  • Action: Alkylation of Keap1 cysteines releases Nrf2.

  • Result: Nrf2 translocates to the nucleus, inducing the expression of antioxidant response element (ARE) genes (e.g., HO-1, NQO1), thereby reducing oxidative stress and inflammation.

EGFR Signaling Pathway Diagram

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Dimerization & Phosphorylation Ligand->EGFR Activation GRB2 GRB2 / SOS EGFR->GRB2 Inhibitor Cyanoacrylamide Inhibitor Inhibitor->EGFR  Blocks ATP Binding  (Competitive/Covalent) RAS RAS (GTP) GRB2->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Gene Transcription) ERK->Nucleus Response Cell Proliferation & Survival Nucleus->Response

Caption: EGFR signaling cascade and the point of intervention by cyanoacrylamide inhibitors.

Structure-Activity Relationship (SAR)

The biological efficacy of these compounds is tightly governed by substituents on the phenyl ring (Ring A) and the amide nitrogen (Ring B/Alkyl chain).

Structural RegionModificationBiological Effect
Phenyl Ring (C3) 3,4-DihydroxyIncreases EGFR affinity (mimics tyrosine phenol).
3,4,5-TrimethoxyEnhances cytotoxicity (tubulin inhibition potential).
4-Nitro / 4-ChloroIncreases lipophilicity and antimicrobial activity.
Heterocycles (Indole, Thiophene)Often improves potency against specific kinases (e.g., HER2).
Cyano Group (C2) Replacement with -H or -COOHDrastic loss of activity; essential for Michael acceptor reactivity.
Amide Nitrogen N-PhenylIncreases stability and hydrophobic interaction.
N-Alkyl / N-BenzylModulates solubility; bulky groups may hinder binding.

Representative Biological Data[2][3][4][5][6][7][8][10][11][12][13]

The following table summarizes the inhibitory concentration (IC50) of representative N-substituted 2-cyano-3-phenylacrylamides against key cancer cell lines and enzymes.

Compound IDSubstituent (Phenyl Ring)Substituent (Amide N)Target/Cell LineIC50 / ActivityRef
Tyrphostin AG17 3,4-DihydroxyHEGFR Kinase0.9 µM[1]
JMPR-01 PhenylPhenylJ774 Macrophages (TNF

)
7.02 µM[2]
Compound 4d Quinoline derivativePhenylalanine esterA549 (Lung Cancer)3.31 µM[3]
Compound 13a ImidazopyridinePyrrolidine linkerTAK1 Kinase20% yield (synth)[4]
Compound 6f 2-OH-3,5-dinitroHydrazideS. aureus10 µg/mL (MIC)[5]

Experimental Protocols

Protocol A: General Synthesis of N-substituted 2-cyano-3-phenylacrylamides

Objective: Synthesize (E)-2-cyano-N,3-diphenylacrylamide via Knoevenagel condensation.

  • Reagents:

    • Benzaldehyde (1.0 mmol)

    • 2-Cyano-N-phenylacetamide (1.0 mmol)[3][4]

    • Ethanol (10 mL) or Toluene (for higher temp)

    • Piperidine (3-5 drops) or Triethylamine

  • Procedure:

    • Step 1: Dissolve the amide and aldehyde in the chosen solvent in a round-bottom flask.

    • Step 2: Add the catalyst dropwise while stirring.

    • Step 3: Reflux the mixture at 80°C (Ethanol) or 110°C (Toluene) for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

    • Step 4: Upon completion, cool the mixture to room temperature. A precipitate should form.[4]

    • Step 5: Filter the solid and wash with cold ethanol and distilled water to remove unreacted aldehyde and catalyst.

    • Step 6: Recrystallize from ethanol or DMF to obtain the pure product.

  • Validation:

    • Melting Point: Sharp range (e.g., 165–167°C).

    • IR Spectroscopy: Look for C≡N stretch (~2220 cm⁻¹) and C=O amide stretch (~1680 cm⁻¹).[1]

Protocol B: In Vitro EGFR Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized compound against EGFR.

  • System: ELISA-based Tyrosine Kinase Assay Kit (e.g., Sigma or Promega).

  • Procedure:

    • Step 1: Coat microtiter plate wells with EGFR substrate (Poly(Glu, Tyr)).

    • Step 2: Add ATP (10 µM) and varying concentrations of the test compound (0.1 nM – 100 µM) to the wells.

    • Step 3: Add purified EGFR kinase enzyme and incubate at 37°C for 30–60 minutes.

    • Step 4: Wash wells to remove unbound reaction components.

    • Step 5: Add anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase). Incubate for 30 minutes.

    • Step 6: Add TMB substrate solution. The color development is proportional to kinase activity.

    • Step 7: Stop reaction with 1N H₂SO₄ and read absorbance at 450 nm.

  • Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Future Outlook

The N-substituted 2-cyano-3-phenylacrylamide scaffold remains a fertile ground for drug discovery.[3] Future development focuses on:

  • Metabolic Stability: Reducing rapid hydrolysis of the amide bond by introducing steric bulk or bioisosteres.

  • Selectivity: Designing "covalent-reversible" inhibitors that target non-catalytic cysteines to avoid off-target toxicity associated with permanent covalent binding.

  • Hybrid Molecules: Conjugating this scaffold with other pharmacophores (e.g., quinolines, coumarins) to tackle multi-drug resistant (MDR) pathogens.

References

  • Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Silva, J., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases.[3] Molecules. Link

  • Alshammari, M., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Journal of King Saud University - Science. Link

  • Hwang, J., et al. (2019). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Deshmukh, S., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene)–2–cyanoacetohydrazide derivatives as effective antimicrobial agents.[5] Biomedical Research and Clinical Practice. Link

Sources

Precision Electrophiles: Engineering α-Cyanoacrylamide Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized oncology, yet the permanence of irreversible binding often leads to off-target toxicity and immunogenicity. This guide analyzes


-cyanoacrylamides , a class of "tunable" electrophiles that bridge the gap between potent irreversible inhibition and transient non-covalent binding. By leveraging the electron-withdrawing cyano group, researchers can engineer reversible covalent inhibitors (RCIs)  that target non-catalytic cysteine residues (e.g., EGFR Cys797, BTK Cys481) with high selectivity and reduced systemic toxicity.

The Chemical Rationale: The "Goldilocks" Warhead

In drug design, the acrylamide moiety is a standard "warhead" for targeting cysteine residues via Michael addition.[1][2] However, standard acrylamides often form permanent bonds. The introduction of a nitrile (cyano) group at the


-position fundamentally alters the thermodynamics of this reaction.
Electronic Tuning and Reversibility

The


-cyano group exerts a strong electron-withdrawing effect, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene.
  • Forward Reaction (Association): The

    
    -carbon becomes highly electrophilic, accelerating the nucleophilic attack by the cysteine thiolate (
    
    
    
    ).
  • Reverse Reaction (Dissociation): Crucially, the cyano group stabilizes the resulting carbanion intermediate and increases the acidity of the

    
    -proton in the adduct. This lowers the activation energy for the elimination step (retro-Michael reaction), allowing the inhibitor to dissociate from the target.
    

This reversibility creates a "residence time" driven efficacy, where the drug stays bound long enough to disrupt signaling but eventually dissociates, reducing the formation of permanent hapten-protein adducts responsible for immune-mediated toxicity.

Mechanistic Pathway Visualization

The following diagram illustrates the reversible Michael addition mechanism specific to


-cyanoacrylamides.

MichaelAddition Warhead α-Cyanoacrylamide (Inhibitor) TS Transition State (Tetrahedral) Warhead->TS Nucleophilic Attack (k_on) Cysteine Cysteine Thiolate (Target Protein) Cysteine->TS Adduct Thioether Adduct (Covalent Complex) TS->Adduct Protonation Adduct->Warhead Retro-Michael (k_off)

Figure 1: The reversible Michael addition mechanism.[3] The dashed line represents the retro-Michael pathway facilitated by the


-cyano group.

Target Landscape & Biological Efficacy

The versatility of the


-cyanoacrylamide scaffold allows it to target distinct protein classes.
Kinase Inhibition (EGFR & BTK)[2]
  • EGFR (Epidermal Growth Factor Receptor): Third-generation inhibitors like osimertinib are irreversible. However, resistance mutations (e.g., C797S) and toxicity remain challenges.

    
    -Cyanoacrylamides targeting Cys797  have shown potency against EGFR
    
    
    
    mutants while maintaining a safety profile superior to irreversible analogs due to their reversible nature.
  • BTK (Bruton's Tyrosine Kinase): Rilzabrutinib is a prime example of a clinical-stage RCI utilizing a cyanoacrylamide-like warhead to target Cys481 , treating immune thrombocytopenia without the bleeding risks associated with irreversible BTK inhibitors.

Tubulin Polymerization Inhibition

Unlike kinase inhibitors that target cysteines in the ATP binding pocket, certain


-cyanoacrylamides bind to the colchicine site  of tubulin.
  • Mechanism: They disrupt microtubule dynamics, arresting cells in the G2/M phase.[4][5]

  • Advantage: These agents often retain potency against multidrug-resistant (MDR) cell lines that overexpress P-glycoprotein efflux pumps.

Synthetic Architecture: The Knoevenagel Protocol

The most robust method for synthesizing


-cyanoacrylamides is the Knoevenagel condensation. This reaction is preferred for its atom economy and scalability.
Reaction Scheme

Aldehyde (R-CHO) + 2-Cyanoacetamide




-Cyanoacrylamide + H

O
Detailed Synthetic Protocol

Objective: Synthesis of (E)-2-cyano-3-(substituted-phenyl)acrylamide.

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • 2-Cyanoacetamide (1.0 equiv)

  • Ethanol (Solvent, 5-10 mL per mmol)

  • Piperidine (Catalyst, 0.1 equiv or catalytic drops)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted aldehyde in 5 mL of ethanol.

  • Addition: Add 1.0 mmol of 2-cyanoacetamide to the solution.

  • Catalysis: Add 2-3 drops of piperidine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) and water (2 x 5 mL) to remove unreacted acetamide and catalyst.

  • Recrystallization: Purify the crude solid by recrystallization from hot ethanol/DMF mixtures to yield the pure (E)-isomer.

Validation:

  • 1H NMR: Look for the olefinic proton singlet around

    
     8.0–8.5 ppm.
    
  • IR: Confirm the presence of the nitrile stretch (

    
    2220 cm
    
    
    
    ) and amide carbonyl (
    
    
    1680 cm
    
    
    ).

Experimental Validation: Kinetic Characterization

To claim a compound is a "targeted covalent inhibitor," one must prove the covalent nature and quantify the reactivity. The Glutathione (GSH) reactivity assay is the industry standard.

GSH Reactivity Assay Protocol

Purpose: To determine the half-life (


) of the inhibitor in the presence of a physiological nucleophile.

Workflow:

  • Stock Solutions: Prepare 10 mM stock of the test compound in DMSO and 10 mM GSH in Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Mix compound and GSH to a final concentration of 50

    
    M (Compound) and 5 mM (GSH) (1:100 ratio to simulate pseudo-first-order kinetics). Incubate at 37°C.
    
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]

    
     and the appearance of the GSH-Adduct peak [M+GSH+H]
    
    
    
    .
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is used to calculate
    
    
    .

Interpretation:

  • 
     min: Highly reactive (Potential for off-target toxicity).
    
  • 
     hours: "Goldilocks" zone (Ideal for reversible covalent drugs).
    
  • 
     hours: Low reactivity (Likely acting as a non-covalent inhibitor).
    
Workflow Visualization

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation Step1 Knoevenagel Condensation Step2 Recrystallization (Ethanol) Step1->Step2 Step3 GSH Reactivity (LC-MS Kinetic Assay) Step2->Step3 Pure Compound Step4 IC50 Determination (MTT Assay) Step2->Step4 Decision Reactivity Check Step3->Decision t1/2 Data Lead Optimization Lead Optimization Decision->Lead Optimization Too Reactive (<15 min) In Vivo Studies In Vivo Studies Decision->In Vivo Studies Optimal (1-6 hrs)

Figure 2: Integrated workflow from synthesis to kinetic validation.

Data Summary: Comparative Efficacy

The following table summarizes reported efficacy data for representative


-cyanoacrylamide derivatives found in recent literature.
Compound ClassTargetWarhead TypeIC50 (Target)MechanismKey Reference
Rilzabrutinib BTK (Cys481)

-Cyanoacrylamide
~1.3 nMReversible Covalent[Smith et al., 2015]
CRI-13 EGFR (T790M)

-Cyanoacrylamide
20 nMReversible Covalent[Lau et al., 2019]
CA-61 Tubulin

-Cyano-3-aryl
50-100 nMPolymerization Inhibitor[Wang et al., 2021]
Osimertinib EGFR (C797)Simple Acrylamide~1 nMIrreversibleControl (Standard)

Note: Data represents approximate values from literature for comparative purposes.

References

  • The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. (2021). [Link]

  • Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. (2017). [Link]

  • Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. (2024). [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. (2022). [Link]

  • An update on the discovery and development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). [Link]

Sources

Methodological & Application

Application Note: Protocol for Reacting Ethyl 3-aminobenzoate with 2-cyano-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

This Application Note details the synthetic protocol for coupling ethyl 3-aminobenzoate (an electron-deficient aniline) with 2-cyano-3-phenylacrylic acid (an


-cyanocinnamic acid derivative).

This reaction generates ethyl 3-(2-cyano-3-phenylacrylamido)benzoate , a structural motif highly relevant in the development of Monocarboxylate Transporter 1 (MCT1) inhibitors and tyrphostin-like kinase inhibitors. The presence of the


-cyano group and the conjugated double bond creates a unique electronic environment that requires specific coupling conditions to avoid side reactions such as Michael addition or decarboxylation.

Key Technical Challenge: The primary challenge is balancing the activation of the carboxylic acid (to overcome the low nucleophilicity of the aniline) while preventing the nucleophilic attack of the amine on the


-carbon (Michael addition), which is activated by the electron-withdrawing cyano group.

Mechanistic Insight & Strategy

To ensure high fidelity in amide bond formation, we employ an Acid Chloride Activation Strategy . While standard coupling reagents (e.g., EDC, HATU) can be used, the acid chloride route is preferred for scale-up and robustness when reacting electron-poor anilines like ethyl 3-aminobenzoate.

Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: 2-cyano-3-phenylacrylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF. This forms the highly reactive acyl chloride species.

  • Coupling: The ethyl 3-aminobenzoate attacks the carbonyl carbon.

  • Base Scavenging: Pyridine acts as a base to neutralize the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation.

Mechanistic Diagram

The following diagram illustrates the reaction pathway and potential side-reaction risks.

ReactionMechanism Reactant1 2-cyano-3-phenylacrylic acid Activation Activation (Oxalyl Chloride / DMF) Reactant1->Activation Intermediate Acyl Chloride Intermediate Activation->Intermediate - CO, - CO2, - HCl Transition Tetrahedral Intermediate Intermediate->Transition + Reactant 2 (Fast Kinetic Control) Reactant2 Ethyl 3-aminobenzoate (Nucleophile) Reactant2->Transition SideRxn RISK: Michael Addition (Attack at Beta-Carbon) Reactant2->SideRxn Slow (Thermodynamic) Product Target Amide Ethyl 3-(2-cyano-3-phenylacrylamido)benzoate Transition->Product - HCl (Scavenged by Base) SideRxn->Product Avoided by Low Temp

Figure 1: Reaction mechanism highlighting the activation pathway and the critical avoidance of Michael addition.

Experimental Protocol

Materials & Equipment
  • Reactant A: 2-cyano-3-phenylacrylic acid (1.0 equiv)

  • Reactant B: Ethyl 3-aminobenzoate (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Base: Pyridine (1.5 equiv) or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Inert Gas: Nitrogen or Argon atmosphere

Step-by-Step Methodology
Phase 1: Preparation of the Acid Chloride (In-Situ)

Note: This step must be performed in a fume hood due to the generation of CO and HCl gases.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen.[1]

  • Dissolution: Add 2-cyano-3-phenylacrylic acid (5.0 mmol, 0.866 g) and anhydrous DCM (20 mL). The suspension may not be fully soluble initially.

  • Activation: Add catalytic DMF (2 drops).

  • Chlorination: Cool the mixture to 0°C (ice bath). Dropwise, add Oxalyl Chloride (6.0 mmol, 0.51 mL) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Observation: The solution should become clear and turn slightly yellow as the acid chloride forms and gas evolution ceases.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride, rotary evaporate the solvent to yield the crude acid chloride as a yellow solid/oil. Re-dissolve immediately in fresh anhydrous DCM (10 mL).

Phase 2: Amide Coupling
  • Preparation of Amine: In a separate flask, dissolve ethyl 3-aminobenzoate (5.0 mmol, 0.826 g) and Pyridine (7.5 mmol, 0.6 mL) in anhydrous DCM (10 mL).

  • Addition: Cool the amine solution to 0°C. Slowly add the solution of the acid chloride (from Phase 1) via syringe or dropping funnel over 10–15 minutes.

    • Control: Maintain temperature < 5°C to strictly favor amide formation over Michael addition.

  • Completion: Allow the reaction to warm to RT and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The limiting amine spot should disappear.

Phase 3: Workup & Purification
  • Quench: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with:

    • 1N HCl (2 x 30 mL) – Removes unreacted aniline and pyridine.

    • Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted acid.

    • Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallization: The crude product is typically a solid. Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Alternative: If oil persists, triturated with cold diethyl ether.

Analytical Validation

The following data parameters confirm the identity of the target structure.

ParameterExpected Signal / ValueStructural Assignment
Physical State White to pale yellow crystalline solid-
Melting Point 180°C – 210°C (Dependent on purity)High crystallinity due to amide H-bonding
¹H NMR (DMSO-d₆)

10.60 (s, 1H)
Amide NH (Deshielded)

8.30 – 8.50 (s, 1H)
Vinyl CH (Characteristic of

-cyano acrylates)

4.30 (q, 2H), 1.35 (t, 3H)
Ethyl Ester group

7.40 – 8.10 (m, 9H)
Aromatic protons (Cinnamyl + Benzoate rings)
IR Spectroscopy ~2210 cm⁻¹C

N
(Nitrile stretch)
~1715 cm⁻¹C=O (Ester)
~1665 cm⁻¹C=O (Amide)
LC-MS [M+H]⁺ calculated: ~321.12Positive mode ionization

Workflow Diagram

This flowchart guides the researcher through the decision-making process during synthesis.

Workflow Start Start Synthesis Activation Activate Acid with Oxalyl Chloride (DCM, 0°C) Start->Activation CheckClear Is solution clear? Activation->CheckClear AddDMF Add more DMF cat. or warm slightly CheckClear->AddDMF No (Cloudy) Coupling Add Amine + Pyridine (Maintain 0°C) CheckClear->Coupling Yes AddDMF->Activation Monitor TLC Check (Hex:EtOAc 7:3) Coupling->Monitor Monitor->Coupling Incomplete Workup Acid/Base Wash (Remove Pyridine/SM) Monitor->Workup Complete Purification Recrystallize from Ethanol Workup->Purification Final Target Compound Isolated Purification->Final

Figure 2: Experimental workflow for the synthesis and purification of the target amide.

Troubleshooting & Optimization

Low Yield due to Michael Addition

If the amine attacks the double bond (observed as a loss of the vinyl proton signal in NMR and appearance of aliphatic multiplets), modify the protocol:

  • Lower Temperature: Conduct the addition at -10°C.

  • Change Base: Switch from Pyridine to 2,6-Lutidine (more sterically hindered) to discourage base-catalyzed conjugate addition.

Poor Solubility of Reactants
  • If the starting acid is insoluble in DCM, switch the solvent system to THF (Tetrahydrofuran) . Note that oxalyl chloride is compatible with THF, but temperature control is critical to avoid cleaving the THF ring.

Alternative "Retrosynthetic" Route

If the direct amide coupling fails due to steric or electronic issues, use the Knoevenagel Condensation Strategy :

  • React Ethyl 3-aminobenzoate with cyanoacetic acid (using EDC/HOBt) to form Ethyl 3-(2-cyanoacetamido)benzoate .

  • Condense this intermediate with Benzaldehyde using a catalytic base (Piperidine) in refluxing ethanol.

  • Note: This route is often higher yielding for complex aldehydes but adds a step.

References

  • MCT1 Inhibitor Synthesis: Ovens, M. J., et al. "AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10." Biochemical Journal, 2010.

  • Cyanocinnamic Acid Chemistry: Sonawane, Y. A., et al. "Synthesis and cytotoxicity of 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamides." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Knoevenagel Alternative: Mangasuli, S. N., et al.

    
    -cyano-N-(4-hydroxyphenyl) cinnamamides for antioxidant activities." International Journal of Pharmaceutical Sciences and Research, 2019. 
    

Sources

Application Note: Structural Elucidation and Stereochemical Assignment of (Z)-Ethyl 3-(2-cyano-3-phenylacrylamido)benzoate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate Content Type: Application Note & Protocol

Introduction & Scope

This application note details the protocol for the nuclear magnetic resonance (NMR) characterization of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate , a functionalized


-cyanocinnamide derivative.[1] Molecules in this class are significant in drug discovery as reversible or covalent inhibitors (Michael acceptors) targeting kinases such as EGFR or JAK3.

The specific challenge in characterizing this molecule lies in the stereochemistry of the trisubstituted alkene . The Knoevenagel condensation typically yields the thermodynamically stable (


)-isomer (where the bulky phenyl and amide groups are trans). However, the (

)-isomer (where phenyl and amide are cis) may be required for specific binding pockets or produced via photoisomerization.[1]

This guide provides a self-validating protocol to:

  • Assign all proton resonances in the 1H NMR spectrum.[1]

  • Definitively distinguish the (

    
    )-isomer from the (
    
    
    
    )-isomer using 1D NOE or 2D NOESY experiments.[1][2]

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-


 is the required solvent.[1]
  • Reasoning: The molecule contains a secondary amide (-CONH-).[1] In CDCl

    
    , amide protons often appear as broad, unresolvable humps due to quadrupole broadening or exchange.[1] DMSO-
    
    
    
    forms strong hydrogen bonds with the amide NH, sharpening the signal and shifting it downfield (>10 ppm), removing it from the aromatic region.

Concentration:

  • Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Note: Ensure the solution is free of suspended solids; filter if necessary to prevent magnetic field inhomogeneity.[1]

Instrument Parameters (Standard 400/500 MHz)

To ensure quantitative integration (essential for purity checks), the relaxation delay must account for the long


 times of the aromatic and vinyl protons.
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

  • Spectral Width: -2 to 14 ppm (to capture the downfield Amide NH).[1]

  • Acquisition Time (AQ): 3.0 – 4.0 seconds.[1]

  • Relaxation Delay (D1):

    
     5.0 seconds.
    
    • Causality: Aromatic and vinyl protons in rigid systems often have

      
       relaxation times of 2-4 seconds.[1] A short D1 results in incomplete magnetization recovery, leading to inaccurate integration ratios (e.g., the ethyl ester integral will appear artificially high compared to the aromatic ring).
      
  • Scans (NS): 16 – 64 (depending on concentration).

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

NMR_Workflow Sample Solid Sample (5-10 mg) Prep Solvation DMSO-d6 (0.6 mL) Sample->Prep Dissolution Acq Acquisition (D1 ≥ 5s, SW 16 ppm) Prep->Acq Lock & Shim Process Processing (Phase, Baseline, Ref) Acq->Process FT Analysis Analysis (Integration & NOE) Process->Analysis Validation

Figure 1: Analytical workflow ensuring quantitative accuracy and spectral resolution.

Structural Analysis & Assignments

Chemical Shift Assignments

The structure consists of three distinct zones: the Ethyl Benzoate moiety (Ring B), the Linker (Acrylamide), and the Phenyl substituent (Ring A).

Reference: DMSO-


 residual peak set to 2.50 ppm.[1][3]
Proton GroupShift (

, ppm)
MultiplicityIntegralAssignment Logic
Amide NH 10.60 – 10.85 Singlet (s)1HHighly deshielded by carbonyl anisotropy and H-bonding to DMSO.[1]
Vinyl H 8.20 – 8.40 Singlet (s)1HCharacteristic of

-proton in

-cyanocinnamides.[1]
Ring B: H-2 8.35 – 8.45 Singlet/Triplet*1HMost deshielded aromatic H; flanked by Ester and Amide (both EWG).[1]
Ring B: H-4/6 7.90 – 8.00 Multiplet (m)2HOrtho to ester/amide.[1]
Ring A: H-2'/6' 7.80 – 7.90 Multiplet (m)2HOrtho to alkene; shifts vary based on Z/E geometry.[1]
Ring A: H-3'/4'/5' 7.50 – 7.70 Multiplet (m)3HMeta/Para protons of the phenyl ring.[1]
Ring B: H-5 7.45 – 7.55 Triplet (t)1HMeta to both withdrawing groups; most shielded aromatic on Ring B.
Ester -CH

-
4.30 – 4.40 Quartet (q)2HTypical ethyl ester methylene.[1]
Ester -CH

1.30 – 1.40 Triplet (t)3HTypical ethyl ester methyl.[1]

*Note: H-2 on Ring B often appears as a narrow triplet (


 Hz) due to meta-coupling with H-4 and H-6.[1]
Stereochemical Determination (The Critical Step)

The distinction between (


) and (

) isomers cannot be determined solely by 1D coupling constants because the alkene is trisubstituted (no vicinal protons).

Cahn-Ingold-Prelog (CIP) Priorities:

  • C

    
    :  Phenyl > H[1]
    
  • C

    
    :  Amide (-CONHAr) > Cyano (-CN)[1]
    
    • Note: Carbonyl C=O[1] (O, O, N) outranks Nitrile C

      
      N (N, N, N).[1]
      

Geometry Definitions:

  • (

    
    )-Isomer:  Phenyl and Amide groups are on the Same Side  (Cis-relationship).[1]
    
  • (

    
    )-Isomer:  Phenyl and Amide groups are on Opposite Sides  (Trans-relationship).[1]
    

NOE Diagnostic Strategy: To confirm the (


)-configuration , you must observe a Nuclear Overhauser Effect (NOE) between the Phenyl Ring (Ortho protons)  and the Amide NH .
Interaction Pair(

)-Isomer (Target)
(

)-Isomer (Common)
Phenyl (Ortho)

Amide NH
Strong NOE (Spatial proximity < 5Å)Weak / No NOE
Vinyl H

Amide NH
Weak / No NOE Strong NOE
Stereochemistry Visualization

Figure 2: NOE correlations distinguishing the (Z) and (E) isomers. The (Z)-isomer shows proximity between the Phenyl ring and the Amide NH.

Self-Validating Quality Checks

Before finalizing the report, perform these checks to ensure data integrity:

  • The "2:1" Ratio: Integrate the Ethyl CH

    
     quartet (approx 4.35 ppm).[1] Set its value to 2.00 .
    
    • Check: The Vinyl Proton (approx 8.30 ppm) must integrate to 1.00 ± 0.05 .[1]

    • Failure Mode: If Vinyl H < 0.9, the reaction may be incomplete (residual aldehyde), or T1 relaxation was insufficient.[1]

  • Solvent Peaks: Confirm the DMSO pentet is at 2.50 ppm and the H

    
    O peak is near 3.33 ppm.[1]
    
    • Note: If the water peak is large and broad, it may obscure the ethyl CH

      
       or aromatic signals.[1] Use a water-suppression pulse sequence (e.g., zggpw5) if necessary, though this is rarely needed in dry DMSO.[1]
      
  • 13C Satellites: Ensure small satellites (0.55% height of main peak) are visible on the ethyl quartet. This confirms high S/N ratio and sharp shimming.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][4] (Standard text for chemical shift tables).

  • Verma, P., et al. (2018).[1] "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." Royal Society of Chemistry Advances.[1] Available at: [Link] (Demonstrates the thermodynamic preference for the E-isomer in Knoevenagel condensations).

  • Reich, H. J. (2024).[1] "Basis of NOE and ROE."[1] University of Wisconsin-Madison NMR Database.[1] Available at: [Link] (Authoritative source for NOE mechanics).

Sources

Thin Layer Chromatography (TLC) conditions for acrylamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Thin Layer Chromatography (TLC) Conditions for Acrylamide Derivatives in Covalent Inhibitor Discovery Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Abstract & Scope

In the landscape of modern drug discovery, acrylamide derivatives have achieved prominence as the "warhead" of choice for Targeted Covalent Inhibitors (TCIs) (e.g., Ibrutinib, Osimertinib).[1] These electrophilic moieties form irreversible covalent bonds with nucleophilic cysteine residues in target proteins.[2]

However, the chemical nature of the acrylamide group—combining a polar amide linkage with a reactive


-unsaturated system—presents unique chromatographic challenges. Common issues include peak tailing due to hydrogen bonding with silica silanols and the risk of on-plate degradation or polymerization.

This Application Note provides a validated, self-correcting protocol for the separation, visualization, and integrity monitoring of acrylamide derivatives using Thin Layer Chromatography (TLC).

Stationary Phase & Mobile Phase Engineering

Stationary Phase Selection

For 95% of acrylamide applications, Silica Gel 60 F


  is the standard. The "F

" indicator is non-negotiable, as the conjugated

-system of the acrylamide provides strong UV absorption, essential for non-destructive visualization.
Mobile Phase Optimization Strategy

Acrylamides possess a dipole moment that facilitates hydrogen bonding with the acidic silanol groups (Si-OH) on the silica surface. This often results in "tailing" (comet-shaped spots), which compromises resolution (


 precision).

The Base-Deactivation Protocol: To counteract silanol acidity, the mobile phase must be modified with a basic additive.

  • Standard Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% v/v. Note: Exceeding 2% can degrade the silica binder or cause background darkening during staining.

Recommended Solvent Systems:

Polarity ClassBase Solvent SystemModifier (Optional but Recommended)Target

Lipophilic Hexane / Ethyl Acetate (3:1 to 1:1)None usually required0.3 – 0.5
Moderate DCM / Methanol (98:2 to 95:5)0.5% TEA0.3 – 0.6
High Polarity DCM / Methanol /

(90:9:1)
Ammonia is integral0.2 – 0.5

Critical Insight: Avoid using primary alcohols (Ethanol/Methanol) as the bulk solvent if the acrylamide is highly reactive, as transamidation or Michael addition (solvolysis) can occur over long exposure times. For TLC, this is negligible, but for column chromatography, it is a risk factor.

Visualization: The "Dual-Validation" Method

A single visualization method is insufficient for acrylamides. You must confirm both the presence of the molecule and the integrity of the reactive double bond.

Step 1: Non-Destructive UV (254 nm)
  • Observation: Dark spot on a bright green fluorescent background.

  • Mechanism: The conjugated alkene-amide system quenches the fluorescence of the zinc silicate indicator.

  • Limitation: Shows the core structure but does not confirm if the double bond is intact (a saturated propionamide impurity would also be UV active).

Step 2: Oxidative Staining (KMnO )
  • Reagent: Basic Potassium Permanganate.[3]

  • Observation: Bright yellow/brown spot on a purple background.[4]

  • Mechanism: Syn-dihydroxylation. The permanganate oxidizes the alkene (

    
    -bond) to a vicinal diol, reducing 
    
    
    
    (purple) to
    
    
    (brown
    
    
    ).
  • Validation: If your compound is UV active but KMnO

    
     negative , your acrylamide warhead has likely reduced or polymerized.
    

Diagrammatic Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Acrylamide Derivative CheckSolubility Check Solubility in EtOAc Start->CheckSolubility Soluble Soluble? CheckSolubility->Soluble HexEtOAc Try Hexane:EtOAc (3:1) Soluble->HexEtOAc Yes SwitchDCM Switch to DCM:MeOH (95:5) Soluble->SwitchDCM No RfCheck Check Rf Value HexEtOAc->RfCheck GoodRf Rf = 0.3 - 0.5 (Ideal) RfCheck->GoodRf LowRf Rf < 0.2 (Too Polar) RfCheck->LowRf HighRf Rf > 0.7 (Too Non-Polar) RfCheck->HighRf LowRf->SwitchDCM HighRf->HexEtOAc Increase Hexane TailingCheck Observe Spot Shape: Tailing? SwitchDCM->TailingCheck AddBase Add 1% Triethylamine (TEA) to Mobile Phase TailingCheck->AddBase Yes (Streaking) FinalSystem Proceed to Column/Analysis TailingCheck->FinalSystem No (Round Spot) AddBase->FinalSystem

Caption: Logic flow for selecting the optimal mobile phase, addressing polarity and silanol-induced tailing.

Figure 2: Reaction Monitoring Logic (Amidation)

ReactionMonitor cluster_0 Reaction Components cluster_1 TLC Analysis cluster_2 Visualization Results Amine Amine Core (Nucleophile) Spotting Spot: SM | Co-Spot | Rxn Amine->Spotting AcCl Acryloyl Chloride (Electrophile) AcCl->Spotting Elution Elute & Dry Spotting->Elution UV_Vis UV (254nm) Product: Dark Spot Elution->UV_Vis Ninhydrin Ninhydrin Stain SM: Red/Purple Product: Colorless UV_Vis->Ninhydrin Check Consumption KMnO4 KMnO4 Stain Product: Yellow/Brown (Double Bond Active) UV_Vis->KMnO4 Check Warhead

Caption: Multi-modal visualization strategy to confirm amine consumption and acrylamide formation.

Detailed Protocol: Monitoring Synthesis of an Acrylamide Inhibitor

Scenario: Acrylation of an aromatic amine using acryloyl chloride to synthesize a covalent kinase inhibitor.

Materials Required
  • TLC Plates: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: DCM:MeOH (95:5) + 0.5% TEA.

  • Stains: Ninhydrin (for amine starting material), KMnO

    
     (for acrylamide product).
    
  • Heat Gun.[4][5][6]

Step-by-Step Procedure
  • Plate Preparation:

    • Cut a TLC plate to approx. 2 cm x 6 cm.

    • Mark the baseline 1 cm from the bottom with a soft pencil (graphite only).

    • Mark three lanes: SM (Starting Material), Co (Co-spot), Rxn (Reaction Mixture).

  • Spotting:

    • SM Lane: Spot 1 µL of the amine precursor (dissolved in MeOH).

    • Rxn Lane: Spot 1 µL of the reaction mixture.

    • Co Lane: Spot both SM and Rxn on top of each other.

    • Why Co-spot? This validates that the product is actually different from the SM and not just the SM running differently due to matrix effects.

  • Elution:

    • Place in a developing chamber pre-equilibrated with the mobile phase.

    • Allow solvent to rise to 1 cm from the top.

    • Remove and dry immediately with a gentle stream of air. Do not use high heat yet.

  • Visualization Sequence:

    • A. UV Check: Circle all UV-active spots.[6] The product should be UV active.

    • B. Ninhydrin (Optional/Parallel Plate): If the SM is a primary/secondary amine, stain a slice of the plate with Ninhydrin and heat.

      • Result: SM turns red/purple. Product (amide) remains colorless. This confirms the amine reacted.

    • C. KMnO

      
       (Critical):  Dip the plate in basic KMnO
      
      
      
      solution. Blot excess on a paper towel.[5][6] Heat gently.
      • Result: The acrylamide product spot will turn yellow/brown within 10-30 seconds.

      • Interpretation: If the product spot is UV+ but KMnO

        
         negative, the double bond may have been reduced or reacted with a nucleophile in the mixture.
        

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Interaction between the amide nitrogen and silica protons.Add 0.5% Triethylamine (TEA) or 1%

to the eluent [1].
"Ghost" Spots Decomposition of the acrylamide on the silica.Run 2D TLC: Run the plate, dry it, rotate 90°, and run again in the same solvent. If spots appear off the diagonal, the compound is degrading on the silica [2].
Product at Baseline Compound is too polar or has formed a salt.Switch to a more polar system (e.g., DCM:MeOH 9:1) or ensure the free base is formed (wash reaction aliquot with

before spotting).
No KMnO

Stain
Warhead compromised.The double bond is absent. Check for Michael addition of the solvent or impurities. Verify structure via LC-MS or NMR.

References

  • ResearchGate. Tailing in TLC - Causes and Solutions. Available at: [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography - Visualization and Troubleshooting. Available at: [Link]

  • American Chemical Society (ACS). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity. Available at: [Link]

  • Reach Devices. TLC Stains and Recipes (KMnO4 Mechanism). Available at: [Link]

  • MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Available at: [Link][7][8]

Sources

Application Note: Advanced FTIR Spectral Analysis of Cyano and Ester Moieties in Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the identification and differentiation of cyano (nitrile) and ester functional groups using Fourier Transform Infrared (FTIR) spectroscopy. These moieties are critical in drug development: esters often serve as prodrugs to enhance bioavailability (e.g., Enalapril, Oseltamivir), while nitriles are pharmacophores in various bioactive agents (e.g., Vildagliptin, Letrozole). We detail the vibrational mechanics, characteristic frequency shifts due to electronic effects (conjugation, induction), and provide a validated ATR-FTIR protocol for routine analysis.

Theoretical Basis & Vibrational Mechanics

The detection of functional groups relies on the absorption of infrared radiation matching the vibrational frequency of a bond.[1][2][3] This is governed by Hooke’s Law, where frequency (


) is proportional to the square root of the force constant (

) and inversely proportional to the reduced mass (

):


  • Cyano Group (-C≡N): The triple bond possesses a high force constant (

    
    ), resulting in absorption in a high-frequency "quiet" region of the spectrum (2200–2260 cm⁻¹), making it highly diagnostic.
    
  • Ester Group (-COOR): This group exhibits a complex vibrational pattern. The C=O double bond is stiff (high

    
    ) and absorbs strongly at 1735–1750 cm⁻¹.[2][3] However, definitive identification requires the "Rule of Three" (see Section 3.2), correlating the carbonyl stretch with C-O-C stretching vibrations in the fingerprint region.
    

Spectral Interpretation Guide

The Cyano (Nitrile) Group

The nitrile stretch is distinct, but its intensity varies significantly based on the molecular dipole moment.

ParameterFrequency Range (cm⁻¹)IntensityNotes
Saturated Aliphatic Nitrile 2240 – 2260Weak to MediumSharp peak. Example: Acetonitrile.
Conjugated Nitrile 2215 – 2235Medium to StrongConjugation (e.g., Benzonitrile) lowers bond order, reducing frequency.
Interferences 2100 – 2260VariableAlkynes (-C≡C-) appear here but are usually weaker unless terminal.[4] Isocyanates (-N=C=O) appear ~2270 cm⁻¹.

Key Insight: In pharmaceutical salts (e.g., Citalopram HBr), the nitrile peak remains relatively stable, but strong hydrogen bonding in the crystal lattice can cause minor broadening.

The Ester Group

Esters are often confused with ketones or aldehydes if only the Carbonyl (C=O) region is analyzed. A confirmed identification requires observing the C=O stretch and the C-O stretches .[3][5][6]

A. The Carbonyl Stretch (C=O)
EnvironmentFrequency (cm⁻¹)Mechanistic Cause
Saturated Acyclic 1735 – 1750Normal stiffness of C=O bond.
Conjugated (α,β-unsaturated) 1715 – 1730Resonance delocalization reduces double bond character (lowers

).
Aromatic Ester (Benzoate) 1715 – 1725Conjugation with phenyl ring.
Cyclic Ester (Lactone) 1760 – 1780+Ring strain increases the force constant (angle strain effect).
B. The C-O Stretch (The "Rule of Three")

Esters display two or more strong bands in the 1000–1300 cm⁻¹ region, often called the "fingerprint" but critical for esters.[6]

  • C-C(=O)-O Stretch: 1160–1260 cm⁻¹ (Strongest band in acetates).

  • O-C-C Stretch: 1000–1100 cm⁻¹.

Expert Tip: For acetates (e.g., Aspirin), look for a very strong band near 1240 cm⁻¹ . For benzoates, this band shifts higher to 1270–1310 cm⁻¹ .

Validated Experimental Protocol: ATR-FTIR

Objective: Qualitative identification and purity assessment of a solid pharmaceutical intermediate containing ester and nitrile groups.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond ATR (durable, broad pH range).

  • Resolution: 4 cm⁻¹.[7][8][9]

  • Scans: 32 (routine) or 64 (high signal-to-noise).

  • Spectral Range: 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • Crystal Cleaning:

    • Clean the diamond crystal with isopropanol and a lint-free wipe.

    • Validation: Run a "Preview" scan. Ensure the energy throughput is maximum and no residual peaks exist.

  • Background Acquisition:

    • Acquire a background spectrum (air) with the pressure arm raised.

    • Why: To subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.

  • Sample Loading:

    • Place approx. 5–10 mg of the solid sample onto the center of the crystal.

    • Crucial Step: Lower the pressure arm until the "force gauge" indicates optimal contact (usually a click or specific torque setting). Poor contact yields noisy spectra with weak peaks.

  • Data Collection:

    • Acquire the sample spectrum.[1][2][4][6][10][11][12][13][14]

    • Real-time check: Ensure the strongest peak (usually C=O or C-H) has an absorbance between 0.1 and 1.0 A. If >1.5 A, the detector may be non-linear (rare in ATR, common in transmission).

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is required). ATR intensity is wavelength-dependent (

      
      ).
      
    • Baseline correct only if significant drift is observed.

Decision Logic for Identification

The following flowchart illustrates the logic for distinguishing Nitriles and Esters from interfering groups like Alkynes, Ketones, and Acids.

FTIR_Decision_Tree Start Unknown Spectrum Analysis Check_2200 Check 2200-2260 cm⁻¹ region Start->Check_2200 Has_2200 Sharp Peak Present? Check_2200->Has_2200 Check_1700 Check 1700-1780 cm⁻¹ region Has_2200->Check_1700 No Is_Alkyne Check C≡C-H (3300 cm⁻¹) or Internal Alkyne? Has_2200->Is_Alkyne Yes Has_1700 Strong Peak Present? Check_1700->Has_1700 Check_OH Check 2500-3300 cm⁻¹ (Broad OH?) Has_1700->Check_OH Yes Confirm_Nitrile CONFIRMED: Nitrile (-CN) (Check for conjugation if <2240) Is_Alkyne->Confirm_Nitrile No Alkyne H Is_Acid Carboxylic Acid (-COOH) Check_OH->Is_Acid Yes (Broad OH) Check_CO Check 1000-1300 cm⁻¹ (Strong C-O bands?) Check_OH->Check_CO No OH Confirm_Ester CONFIRMED: Ester (Two bands: C-C(=O)-O & O-C-C) Check_CO->Confirm_Ester Yes (Rule of 3) Is_Ketone Ketone or Aldehyde (No strong C-O stretch) Check_CO->Is_Ketone No

Figure 1: Logical workflow for differentiating Nitrile and Ester functionalities from common interferences.

Case Study: Monitoring Hydrolysis of an Ester Prodrug

Scenario: A stability study of Ethyl Acetate (model for an aliphatic ester drug) under basic conditions.

  • Time 0 (Intact Ester):

    • 1745 cm⁻¹: Strong C=O stretch.

    • 1240 cm⁻¹: Strong C-O stretch (Acetate band).

    • No OH: The region >3000 cm⁻¹ is clean (except C-H).

  • Time X (Partial Hydrolysis):

    • Appearance of 3200–3500 cm⁻¹: Broad O-H stretch from formed Ethanol and Acetic Acid (if acidified).

    • Shift of C=O: A new carbonyl peak may appear ~1710 cm⁻¹ (Carboxylic Acid dimer) or ~1550-1600 cm⁻¹ (Carboxylate salt, if in base).

    • Decrease of 1745/1240 cm⁻¹: The ester bands diminish in intensity.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Benzonitrile. National Institute of Standards and Technology.[8][9][10][15] Available at: [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of Ethyl Acetate. National Institute of Standards and Technology.[8][9][10][15] Available at: [Link]

  • Specac Application Note. Interpreting Infrared Spectra: Nitriles and Esters. Specac Ltd. Available at: [Link]

  • Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. Available at: [Link][3][4][11][16][17][18][19]

  • Agilent Technologies. ATR-FTIR Spectroscopy for Pharmaceutical Analysis. Available at: [Link]

Sources

Application Note: High-Resolution HPLC Separation of Acrylamide Warhead Isomers (E/Z) in Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acrylamide moiety is the "warhead" of choice for targeted covalent inhibitors (TCIs), such as Ibrutinib and Osimertinib. These drugs rely on a Michael addition reaction with a specific cysteine residue in the target protein. The stereochemistry of the acrylamide double bond (


 vs. 

) is critical; it dictates the spatial orientation of the warhead relative to the target cysteine, directly impacting potency and selectivity. This guide outlines a robust HPLC method development strategy for separating these geometric isomers, addressing the unique challenges of on-column isomerization and shape selectivity.

Scientific Foundation: The Stereochemical Challenge

The Biological Imperative

In covalent drug design, the acrylamide unit is typically attached to a rigid scaffold. The


 (trans) and 

(cis) isomers exhibit distinct pharmacological profiles:
  • Reactivity: The steric environment around the

    
    -carbon changes the rate of Michael addition.
    
  • Binding Affinity: The rigid double bond forces the scaffold into specific vectors. If the "wrong" isomer is present, the warhead may not reach the cysteine, or worse, may react with off-target proteins (toxicity).

Physicochemical Basis of Separation

Separating


 isomers requires exploiting subtle differences in their physicochemical properties:
  • Dipole Moment:

    
    -isomers often have higher dipole moments due to the alignment of polar groups on the same side of the double bond.
    
  • Hydrodynamic Volume (Shape):

    
    -isomers are generally more linear (planar), while 
    
    
    
    -isomers are more compact or "kinked."
  • 
    -
    
    
    
    Interactions:
    The electron density of the double bond interacts differently with aromatic stationary phases depending on steric accessibility.

Method Development Protocol

Stationary Phase Selection: Beyond C18

While C18 is the workhorse of HPLC, it relies primarily on hydrophobicity. For geometric isomers with identical logP values, C18 often fails to provide baseline resolution (


).

Recommendation: Prioritize phases that offer Shape Selectivity and


-

interactions
.
Stationary PhaseMechanism of InteractionSuitability for Acrylamides
Pentafluorophenyl (PFP) Strong

-

(electron deficient), Dipole-dipole, Shape selectivity
High. Excellent for separating isomers based on planarity.
Phenyl-Hexyl

-

(electron rich), Hydrophobic
High. The aromatic ring interacts with the acrylamide double bond; sensitive to steric bulk.
C18 (High Carbon Load) HydrophobicMedium. Only effective if the isomers have significantly different solvated shapes.
Amylose/Cellulose (Chiral) Inclusion complex, H-bondingHigh. Often separates geometric isomers even if achiral, due to rigid chiral grooves.
Mobile Phase Optimization
  • Modifier: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl-based columns. MeOH allows

    
    -
    
    
    
    interactions to dominate, whereas ACN's
    
    
    -electrons can suppress the stationary phase's selectivity.
  • pH Control: Most kinase inhibitors have basic nitrogen heterocycles. High pH (>8) can induce hydrolysis of the acrylamide or rapid isomerization. Low pH (0.1% Formic Acid or TFA, pH ~2-3) is recommended to protonate the scaffold, improving peak shape and preventing degradation.

Controlling On-Column Isomerization

Acrylamides are photosensitive. A common artifact in HPLC is the "saddle" or "plateau" between peaks, indicating the compound is isomerizing during the run.

  • Mitigation: Use amber glassware. Set column oven to

    
    C. If interconversion is rapid, cool the autosampler to 4
    
    
    
    C.

Validated Workflow: The "Self-Validating" Stress Test

A major challenge in early development is the lack of a reference standard for the "unwanted" isomer. You cannot optimize separation if you only have one peak.

The Solution: Generate the isomer in-situ using UV stress.

Protocol: UV-Induced Isomer Generation
  • Prepare Sample: Dissolve the pure drug substance (e.g.,

    
    -isomer) in the mobile phase (approx. 0.5 mg/mL).[1]
    
  • Stress: Expose the vial to UV light (254 nm or broad spectrum) for 10–30 minutes. Acrylamides readily photo-isomerize to a photostationary state (often 60:40 or 70:30 mixtures).

  • Analyze: Inject this "stressed" sample. You should now see two distinct peaks.

  • Validate: The resolution (

    
    ) between the parent peak and the new photo-degradant peak is your critical quality attribute (CQA). Aim for 
    
    
    
    .

Visualizations

Method Development Decision Tree

This logic flow guides the scientist through column and solvent selection based on initial screening results.

MethodDevelopment Start Start: Acrylamide Isomer Separation Screen1 Screen 1: C18 Column Mobile Phase: H2O/ACN (0.1% FA) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Success Method Validated Check1->Success Yes Fail1 Insufficient Selectivity Check1->Fail1 No SwitchPhase Switch Mechanism: Target Pi-Pi / Shape Selectivity Fail1->SwitchPhase Screen2 Screen 2: PFP or Phenyl-Hexyl Mobile Phase: H2O/MeOH (0.1% FA) SwitchPhase->Screen2 Check2 Resolution > 1.5? Screen2->Check2 Check2->Success Yes Fail2 Still Co-eluting? Check2->Fail2 No ChiralScreen Screen 3: Polysaccharide Columns (Amylose/Cellulose) Mode: RP or NP Fail2->ChiralScreen ChiralScreen->Success

Caption: Decision tree for selecting stationary phases. PFP/Phenyl phases are prioritized when C18 fails due to their ability to discriminate based on pi-electron orientation.

The "In-Situ" Validation Workflow

This diagram illustrates how to validate the method without purchasing expensive custom standards.

ValidationWorkflow PureDrug Pure Drug Substance (Single Isomer) UVStress UV Stress (254nm, 15 mins) PureDrug->UVStress Photo-Isomerization Mixture E/Z Mixture Generated (In-Situ Standard) UVStress->Mixture HPLC Inject to HPLC Mixture->HPLC Result Calculate Resolution (Rs) Target: Rs > 2.0 HPLC->Result

Caption: Workflow for generating a system suitability sample (E/Z mixture) via photo-isomerization to validate method specificity.

References

  • Kelly, J. W., et al. (1994).[2] HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers... Using Achiral/Chiral Column Switching. Journal of Liquid Chromatography.

  • Sich, C., et al. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). LCGC International.

  • Biotage Application Note. (2025). Analytical techniques and challenges for acrylamide testing.

  • RSC Publishing. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis of a Z-α-thio-β-chloroacrylamide. Reaction Chemistry & Engineering.

  • Waters Corporation. (2020).[3] Determination of Acrylamide: Are You Avoiding Isobaric Interferences?

Sources

Troubleshooting & Optimization

Controlling stereoselectivity for Z-isomer formation in acrylamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling stereoselectivity in acrylamide synthesis, with a specific focus on the thermodynamically less favored, yet often crucial, Z-isomer.

In my experience, achieving high Z:E ratios in acrylamide synthesis is a common challenge that requires a nuanced understanding of reaction mechanisms and careful optimization of experimental parameters. This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Foundational Concepts & Method Selection

FAQ 1.1: Why is the synthesis of Z-acrylamides more challenging than their E-isomers?

The primary challenge lies in thermodynamics. The E-isomer of an acrylamide is generally more stable due to reduced steric hindrance between the substituents on the double bond. Most olefination reactions are under thermodynamic control, naturally favoring the formation of the more stable E-product.[1] Achieving a high yield of the Z-isomer, therefore, requires kinetically controlled reaction conditions that favor the transition state leading to the Z-product and prevent subsequent isomerization.

FAQ 1.2: What are the primary synthetic strategies for obtaining high Z-selectivity in acrylamide synthesis?

There are three principal methods that have proven effective, each with its own set of advantages and challenges:

  • Modified Horner-Wadsworth-Emmons (HWE) Reactions: Specifically, the Still-Gennari and Ando-type olefinations are the most widely used modifications of the classic HWE reaction to favor Z-alkene formation.[1][2][3]

  • Ruthenium-Catalyzed Cross-Metathesis: This method offers a powerful way to form Z-acrylamides from simpler olefin starting materials, driven by the design of specialized ruthenium catalysts.

  • Copper-Catalyzed Synthesis via Alkylidene Ketenimines: A newer, highly stereospecific method that proceeds through a unique ketenimine intermediate to yield almost exclusively the Z-isomer.[4][5]

The choice of method will depend on several factors including the specific structure of the target acrylamide, functional group tolerance, and scalability requirements. The following decision workflow can guide your selection process.

G cluster_0 Decision Workflow for Z-Acrylamide Synthesis Start Define Target Acrylamide Structure Q1 Are simple olefin starting materials readily available? Start->Q1 Q2 Is the aldehyde precursor to the acrylamide available? Q1->Q2 No Method1 Consider Ru-Catalyzed Cross-Metathesis Q1->Method1 Yes Q3 Are alkyne and azide precursors accessible? Q2->Q3 No Method2 Consider Modified HWE (Still-Gennari/Ando) Q2->Method2 Yes Method3 Consider Cu-Catalyzed Ketenimine Synthesis Q3->Method3 Yes End Proceed to Method-Specific Troubleshooting Q3->End No, re-evaluate synthetic route Method1->End Method2->End Method3->End

Caption: Decision workflow for selecting a synthetic method.

Section 2: Troubleshooting the Modified Horner-Wadsworth-Emmons (HWE) Reaction

The Still-Gennari and Ando modifications of the HWE reaction are workhorse methods for Z-selective olefination. They rely on phosphonate reagents with electron-withdrawing groups to accelerate the elimination of the kinetically formed threo-oxaphosphetane intermediate, preventing equilibration to the more stable erythro-intermediate that leads to the E-product.[6]

FAQ 2.1: My Still-Gennari/Ando reaction is giving a low Z:E ratio. What are the most likely causes?

Low Z-selectivity in these reactions is a common issue and can often be traced back to a few key parameters. Here's a troubleshooting guide to help you diagnose and solve the problem.

G cluster_1 Troubleshooting Low Z:E Ratio in HWE Reactions Problem Low Z:E Ratio Observed Cause1 Suboptimal Base/Cation Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Cause3 Inappropriate Solvent Problem->Cause3 Cause4 Phosphonate Reagent Quality Problem->Cause4 Solution1 Switch to NaH or use KHMDS with 18-crown-6. Ensure anhydrous conditions. Cause1->Solution1 Solution2 Maintain low temperature (-78 °C). Note: some modern reagents work at higher temps (-20 °C). Cause2->Solution2 Solution3 Use anhydrous THF. Avoid polar aprotic solvents that can interfere with cation complexation. Cause3->Solution3 Solution4 Use freshly prepared or purified phosphonate. Ensure absence of acidic impurities. Cause4->Solution4

Caption: Troubleshooting workflow for HWE reactions.

Causality Behind Experimental Choices in HWE Reactions
  • Base and Cation: The choice of base is critical. For Still-Gennari olefinations, a combination of potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 is often used. The crown ether sequesters the potassium cation, creating a more "naked" and reactive phosphonate anion, which promotes the kinetic addition pathway.[3][7] However, some studies have shown that KHMDS can be "capricious" and that sodium hydride (NaH) can provide more reproducible and sometimes higher Z-selectivity, even at slightly higher temperatures like -20 °C.[1] The lithium cation (from n-BuLi or LDA) generally favors the E-isomer, so these bases should be avoided.[7]

  • Temperature: Low temperatures (typically -78 °C) are crucial for maintaining kinetic control.[6][8] At higher temperatures, the initial addition of the phosphonate to the aldehyde can become reversible, allowing for equilibration to the thermodynamically favored erythro-intermediate, which erodes Z-selectivity.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most commonly used solvent. Its polarity is sufficient to dissolve the reagents while being non-protic and relatively non-coordinating, which is important for the desired reactivity of the phosphonate anion. More polar aprotic solvents could potentially interfere with the cation-crown ether complex.

Data Presentation: Impact of Reaction Conditions on Z:E Ratio
Phosphonate ReagentAldehydeBaseAdditiveSolventTemp (°C)Z:E RatioReference
Ethyl di-o-tolylphosphonoacetatep-TolualdehydeNaH-THF-7887:13[8]
Bis(2,2,2-trifluoroethyl) phosphonoacetateBenzaldehydeKHMDS18-crown-6THF-78>95:5[9]
Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaH-THF-2097:3[1]
Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeKHMDS18-crown-6THF-7891:9[1]
Experimental Protocol: Still-Gennari Olefination for Z-Acrylamide Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 18-crown-6 (1.2 mmol).

  • Solvent Addition: Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of KHMDS (1.1 mmol, as a solution in THF or toluene) to the flask. Stir for 15 minutes.

  • Phosphonate Addition: Add a solution of the appropriate bis(trifluoroethyl)phosphonoacetamide (1.1 mmol) in anhydrous THF dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the Z-acrylamide.

Section 3: Troubleshooting Ruthenium-Catalyzed Cross-Metathesis

Z-selective cross-metathesis has emerged as a powerful tool, particularly with the development of cyclometalated ruthenium catalysts bearing sterically demanding N-heterocyclic carbene (NHC) ligands.

FAQ 3.1: My Ru-catalyzed cross-metathesis is giving low Z-selectivity and/or low conversion. What should I investigate?

Poor performance in these reactions often points to issues with the catalyst's stability or activity, or isomerization of the product.

  • Low Z-Selectivity: The primary cause of decreasing Z-selectivity over time is the isomerization of the initially formed Z-alkene to the more stable E-isomer. This is a competing reaction also catalyzed by ruthenium species. To mitigate this, it is crucial to stop the reaction as soon as the starting material is consumed. Shorter reaction times are generally better for preserving the Z:E ratio.

  • Low Conversion/Catalyst Deactivation: Ruthenium metathesis catalysts can be sensitive to impurities in the starting materials and solvents. Amines, in particular, are known to deactivate these catalysts.[10] Ensure that your olefins and solvents are rigorously purified and degassed. Catalyst deactivation can also occur via bimolecular coupling pathways.[11] If you suspect catalyst deactivation, consider increasing the catalyst loading or using a more robust catalyst generation.

Causality Behind Catalyst Design

The high Z-selectivity of modern ruthenium catalysts is a result of careful ligand design. Sterically bulky NHC ligands create a crowded environment around the ruthenium center, which kinetically disfavors the formation of the sterically demanding metallacyclobutane intermediate that leads to the E-product. The nature of the anionic ligand, such as pivalate, has also been shown to play a crucial role in promoting the desired cross-metathesis pathway.[4]

Section 4: Troubleshooting Copper-Catalyzed Synthesis via Ketenimines

This highly stereospecific method provides excellent Z:E ratios (>19:1) by reacting an alkyne, an azide, and water in the presence of a copper(I) catalyst.[4][5] The reaction proceeds through an alkylidene ketenimine intermediate.

FAQ 4.1: I am getting a significant amount of a triazole byproduct instead of my desired Z-acrylamide. What is going wrong?

The formation of a triazole is the result of a competing Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This side reaction becomes significant if the subsequent steps leading to the ketenimine and then the acrylamide are slow.

  • Reaction Conditions: Ensure that all reagents are added in the correct order and that the reaction is performed under the recommended conditions (e.g., using DIPEA as a base and CuBr as the catalyst at room temperature).[4]

  • Substrate Effects: The electronic nature of the alkyne and azide can influence the relative rates of the desired reaction versus the CuAAC. If the formation of the ketenimine is disfavored, the triazole may become the major product.[4]

Experimental Protocol: Copper-Catalyzed Z-Acrylamide Synthesis

This is a general procedure based on published literature.[5]

  • Setup: To a reaction vial, add the alkyne (1.0 equiv), azide (1.5 equiv), H₂O (1.0 equiv), DIPEA (2.0 equiv), HPO(OMe)₂ (0.1 equiv), and CHCl₃ (to make a 0.1 M solution).

  • Catalyst Addition: Add CuBr (10 mol%).

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the Z-acrylamide.

Section 5: Product Analysis and Purification

FAQ 5.1: How can I confirm the stereochemistry of my acrylamide product and determine the Z:E ratio?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

  • ¹H NMR: The vicinal coupling constant (³JHH) between the two protons on the double bond is diagnostic. For Z-isomers, the coupling constant is typically smaller (around 12-14 Hz) compared to the E-isomers (around 15-18 Hz). The chemical shifts of the vinylic protons can also differ significantly between the two isomers.[12]

  • NOESY: A 2D NOESY experiment can provide unambiguous proof of stereochemistry by showing through-space correlations between protons on the same side of the double bond.

FAQ 5.2: I have an inseparable mixture of Z and E isomers. What are my options?
  • Chromatography: While challenging, separation by column chromatography can sometimes be achieved by carefully optimizing the solvent system. Often, a non-polar solvent system (e.g., hexane/ethyl acetate or toluene/diethyl ether) provides the best resolution.[8]

  • Photoisomerization: It is possible to convert a mixture of isomers to predominantly one isomer through photoisomerization. This involves irradiating a solution of the acrylamide with light of a specific wavelength. However, this may lead to a photostationary state with a mixture of isomers.[13]

References

Sources

Stability of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate under hydrolytic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the hydrolytic stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of hydrolytic instability in (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate?

A1: (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate has two primary functional groups susceptible to hydrolysis: the ethyl ester and the acrylamide moieties.

  • Ethyl Ester: The ethyl benzoate portion of the molecule can undergo hydrolysis to form the corresponding carboxylic acid (3-(2-cyano-3-phenylacrylamido)benzoic acid) and ethanol. This reaction is typically catalyzed by acid or base.[1][2][3][4]

  • Acrylamide: The acrylamide linkage can also be hydrolyzed, leading to the formation of a carboxylic acid (in this case, regenerating the benzoic acid derivative) and 2-cyano-3-phenylacrylamide. The rate and mechanism of acrylamide hydrolysis can be influenced by pH and temperature.[5][6][7]

  • Cyano Group: While generally more stable, the cyano group can also undergo hydrolysis under more forcing conditions (e.g., strong acid or base at elevated temperatures) to form a carboxylic acid or an amide.

The relative rates of hydrolysis of these groups will depend on the specific reaction conditions (pH, temperature, and presence of catalysts).

Q2: What are the expected degradation products under different hydrolytic conditions?

A2: The degradation profile of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate is highly dependent on the pH of the medium.

  • Acidic Conditions (e.g., 0.1 M HCl): Under acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the ethyl ester to yield 3-(2-cyano-3-phenylacrylamido)benzoic acid and ethanol.[1] Amide hydrolysis can also occur, but it is generally slower than ester hydrolysis under these conditions.

  • Neutral Conditions (e.g., water at pH 7): At neutral pH, the rate of hydrolysis is generally slower than under acidic or basic conditions. Both ester and amide hydrolysis can occur, with the relative rates being temperature-dependent.

  • Alkaline Conditions (e.g., 0.1 M NaOH): In a basic medium, the hydrolysis of the ethyl ester is typically rapid, forming the sodium salt of the carboxylic acid (sodium 3-(2-cyano-3-phenylacrylamido)benzoate ).[1][2][3] Amide hydrolysis is also accelerated under basic conditions.[5][7]

A summary of the primary expected degradation products is provided in the table below.

ConditionPrimary Degradation Product(s)
Acidic (e.g., 0.1 M HCl)3-(2-cyano-3-phenylacrylamido)benzoic acid
Neutral (e.g., Water)3-(2-cyano-3-phenylacrylamido)benzoic acid
Alkaline (e.g., 0.1 M NaOH)Sodium 3-(2-cyano-3-phenylacrylamido)benzoate
Q3: How can I design a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8][9][10] The study should expose the compound to a range of hydrolytic conditions that are more severe than those it would typically encounter.[9][10]

A typical forced degradation study for hydrolytic stability involves:

  • Preparation of Stock Solutions: Prepare a stock solution of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions: Expose the compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60-80 °C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and an elevated temperature (e.g., 40-60 °C).

    • Neutral Hydrolysis: Water at an elevated temperature (e.g., 60-80 °C).

  • Time Points: Sample the reactions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a suitable stability-indicating method, such as HPLC-UV, to quantify the parent compound and detect any degradation products.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are readily detectable without completely consuming the parent compound.[9]

Q4: What is a stability-indicating method, and how do I develop one?

A4: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[10] For (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate, a reverse-phase HPLC method with UV detection is a common choice.

Key steps in developing a stability-indicating HPLC method:

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of organic molecules.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the parent compound and its degradation products.

  • Gradient Elution: A gradient elution (i.e., changing the mobile phase composition during the run) is often necessary to separate the parent compound from its more polar degradation products.

  • Wavelength Selection: The UV detection wavelength should be chosen at the λmax of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[11]

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.
  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the temperature of the stress condition. Thermal energy is a key factor in accelerating degradation reactions.

    • Increase Acid/Base Concentration: If working with acidic or basic solutions, consider increasing the concentration (e.g., from 0.1 M to 1 M HCl or NaOH).

    • Extend Exposure Time: Increase the duration of the study to allow more time for degradation to occur.

Issue 2: The parent compound degrades too quickly.
  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease Temperature: Lower the temperature of the reaction.

    • Decrease Acid/Base Concentration: Use a lower concentration of acid or base.

    • Shorter Time Points: Sample at earlier time points to capture the initial stages of degradation.

Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
  • Possible Cause: The analytical method is not optimized.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and, therefore, the retention and peak shape of acidic or basic analytes.

    • Change Organic Modifier: Switch from acetonitrile to methanol or vice versa, as this can alter the selectivity of the separation.

    • Modify Gradient Profile: Adjust the gradient slope or starting/ending composition to improve the separation of closely eluting peaks.

    • Try a Different Column: If resolution issues persist, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase).

Issue 4: The mass balance of the stability study is poor (i.e., the sum of the parent compound and degradation products is not close to 100%).
  • Possible Cause:

    • Some degradation products may not be detected by the UV detector at the chosen wavelength.

    • Degradation products may be volatile or may have precipitated out of solution.

    • The analytical method may not be accurately quantifying all species.

  • Troubleshooting Steps:

    • Use a PDA Detector: A photodiode array detector can help identify the optimal wavelength for detecting all degradation products.

    • Use a Mass Spectrometer (LC-MS): Coupling the HPLC to a mass spectrometer can help identify and quantify degradation products that are not chromophoric.

    • Check for Precipitation: Visually inspect the samples for any precipitates. If present, they should be dissolved and analyzed.

    • Verify Response Factors: The response factor of each degradation product may be different from that of the parent compound. If possible, isolate the degradation products and determine their individual response factors for more accurate quantification.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

This protocol outlines a general procedure for conducting a forced hydrolysis study on (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate.

Materials:

  • (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • HPLC vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate in acetonitrile to prepare a 1 mg/mL stock solution.

  • Acidic Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Place the flask in a heating block at 80 °C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final volume with mobile phase.

  • Alkaline Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the flask at room temperature.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the final volume with mobile phase.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of deionized water.

    • Place the flask in a heating block at 80 °C.

    • At specified time points, withdraw an aliquot and dilute to the final volume with mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC-UV method.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the parent compound)

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

Data Analysis:

  • Integrate the peak areas of the parent compound and all degradation products.

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

  • Assess peak purity using the PDA detector.

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_stress Forced Hydrolysis Conditions cluster_analysis Analysis stock Stock Solution of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate acid Acidic (0.1 M HCl, 80°C) stock->acid Expose base Alkaline (0.1 M NaOH, RT) stock->base Expose neutral Neutral (Water, 80°C) stock->neutral Expose hplc Stability-Indicating HPLC-UV/MS acid->hplc Sample & Quench base->hplc neutral->hplc data Data Analysis (Quantification, Mass Balance) hplc->data Degradation_Pathways cluster_ester Ester Hydrolysis cluster_amide Amide Hydrolysis parent (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate ester_prod 3-(2-cyano-3-phenylacrylamido)benzoic acid + Ethanol parent->ester_prod Acid/Base Catalyzed amide_prod 3-(ethoxycarbonyl)benzoic acid + 2-cyano-3-phenylacrylamide parent->amide_prod Acid/Base Catalyzed

Caption: Potential hydrolytic degradation pathways.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? - Quora. (2025, March 15). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Hydrolysis of ethyl benzoate – Teacher's guide - SSERC. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • Quality Guidelines - ICH. Retrieved from [Link]

  • Hydrolysis of ethyl benzoate - SSERC. Retrieved from [Link]

  • ICH Q1A(R2) Guideline. Retrieved from [Link]

  • Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF - Slideshare. Retrieved from [Link]

  • Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers at neutral pH and high temperature - ResearchGate. Retrieved from [Link]

  • Stability tests according to ICH Q1A (R2) - Memmert.com. (2012, October 12). Retrieved from [Link]

  • US4283507A - Hydrolysis of acrylamide polymers - Google Patents.
  • Q1A(R2) Guideline - ICH. (2010, February 2). Retrieved from [Link]

  • The Hydrolysis of Ethyl Benzoate - YouTube. (2021, January 22). Retrieved from [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. (2003, February 6). Retrieved from [Link]

  • Ethyl Benzoate plus water and heat | Wyzant Ask An Expert. (2021, April 13). Retrieved from [Link]

  • Hydrolysis of polyacrylamide and investigation of characteristics of its hydrolyzed forms. (2024, March 11). Retrieved from [Link]

  • Process for Hydrolyzing Acrylamide Polymer | PDF | Hydrolysis - Scribd. Retrieved from [Link]

  • The degradation of cyanoacrylate tissue adhesive. I - Johns Hopkins University. Retrieved from [Link]

  • (PDF) Biological degradation of cyanide compounds - Academia.edu. Retrieved from [Link]

  • Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation. Retrieved from [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved from [Link]

  • Biochemical pathways for the biodegradation of cyanide and its... - ResearchGate. Retrieved from [Link]

  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PubMed Central. Retrieved from [Link]

  • Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]

  • Supplementary Information. Retrieved from [Link]

  • Optimization of reaction conditions for ethyl (E)-2-cyano-3-phenylacrylate - ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Structure-activity relationship (SAR) of cyano-substituted acrylamides

Engineering Reversibility: A Comparative Guide to -Cyano Acrylamide SAR

Executive Summary

For decades, the dogma of covalent drug design relied on the "one-way ticket": highly reactive acrylamides forming permanent bonds with non-catalytic cysteines (e.g., Ibrutinib). While effective, this irreversibility poses significant risks for off-target immunogenicity and toxicity.[1]

This guide analyzes the


-cyano acrylamide

Part 1: The Mechanistic Shift

The "Acidity Switch" Hypothesis

Standard acrylamides react via a Michael addition to form a stable thioether adduct. The reverse reaction (retro-Michael) is thermodynamically unfavorable under physiological conditions.

The introduction of a cyano group at the

  • Increased Electrophilicity (

    
    ):  The cyano group lowers the LUMO energy of the alkene, accelerating the forward reaction with cysteine thiols.
    
  • Increased Acidity (

    
    ):  Crucially, the cyano group stabilizes the carbanion intermediate and acidifies the 
    
    
    -proton of the resulting adduct. This lowers the energy barrier for the elimination reaction, making the covalent bond reversible.
Visualization: Reaction Coordinate Comparison

The following diagram contrasts the energy landscape of standard vs.

ReactionCoordinatecluster_legendMechanism KeyStartFree Drug + Protein-SHTSTransition State(Cyano lowers barrier)Start->TSForward (k_on)TS->StartAdductCovalent Adduct(Thioether)TS->AdductFormationAdduct->TSRetro-Michael(Accessible via α-CN)LegendStandard Acrylamide: Irreversible (High Reverse Barrier)α-Cyano Acrylamide: Reversible (Stabilized Carbanion)

Figure 1: Mechanistic pathway showing how

Part 2: SAR Determinants & Comparative Data

Electronic Tuning (The Warhead)

The choice of substituent at the

Warhead TypeStructureReactivity (

)
Reversibility (

)
Biological Outcome
Unsubstituted Acrylamide

ModerateNegligibleIrreversible. Permanent modification. High risk of haptenization if non-selective.

-Methyl Acrylamide

LowLowSlow Irreversible. Steric hindrance reduces reactivity significantly; often too slow for effective inhibition.

-Cyano Acrylamide

High Tunable Reversible Covalent. High initial potency with the ability to dissociate from off-targets.

-Fluoro/Chloro

Moderate-HighLow-ModerateHybrid. Halogens provide EWG effects but lack the specific carbanion stabilization of the cyano group.
Steric Tuning (The Scaffold)

Reversibility allows for "residence time" optimization.[2][3] Unlike irreversible inhibitors which are time-dependent but infinite, reversible covalent inhibitors must rely on non-covalent interactions to stabilize the transition state and the adduct.

  • Inverse Orientation: Recent SAR studies (e.g., on BTK and FGFR) suggest that "inverted" cyanoacrylamides (where the warhead is attached to the scaffold in a specific vector) can extend residence time from minutes to days by trapping the adduct in a conformation that disfavors protonation/elimination.

Comparative Performance Data

Data synthesized from representative studies on JAK3 and BTK inhibitors (e.g., Rilzabrutinib analogs).

MetricStandard Acrylamide (e.g., Ibrutinib-like)

-Cyano Acrylamide (Optimized)
IC50 (Biochemical) < 1 nM1 - 5 nM

(

)


(Highly Tunable)
Residence Time (

)
Infinite (Covalent)1 hour - 7 days
GSH Half-life (

)
10 - 30 min< 5 min (Rapid adduct formation, but reversible)
Selectivity Profile Kinetic Selectivity onlyThermodynamic + Kinetic Selectivity

Analyst Insight: Note the GSH half-life.


-cyano acrylamides appear more reactive toward Glutathione (GSH) due to the EWG. However, because the reaction is reversible, they do not permanently deplete cellular GSH pools, unlike highly reactive irreversible warheads.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately characterize these compounds, you cannot rely on standard

Protocol A: GSH Reactivity & Reversibility Assay

Purpose: To determine intrinsic electrophilicity and potential for systemic toxicity.

  • Preparation: Prepare 10 mM stock of compound in DMSO. Prepare 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (50

    
    M) with excess GSH (500 
    
    
    M) to ensure pseudo-first-order kinetics. Include an internal standard (e.g., caffeine).
  • Monitoring: Analyze aliquots by UPLC-MS at

    
     min.
    
  • Reversibility Check (The Critical Step):

    • After 60 min (or full adduct formation), dilute the sample 100-fold into GSH-free buffer.

    • Monitor the re-appearance of the parent mass [M+H]+ over 24 hours.

    • Validation: If the parent peak does not reappear, the compound is irreversible.

Protocol B: Jump-Dilution Assay (Residence Time)

Purpose: To measure the residence time (

JumpDilutionStep11. Saturation Phase[E] = 100x EC80[I] = 10x IC50Incubate 1 hrStep22. Jump DilutionDilute 100-fold into substrate mix([I] drops below IC50)Step1->Step2Rapid DilutionStep33. Kinetic ReadoutMeasure product formation continuouslyStep2->Step3Immediate ReadStep44. Data FittingFit to Integrated Rate EquationCalculate residence time (1/k_off)Step3->Step4Analysis

Figure 2: Workflow for determining residence time (

Analysis Logic:

  • If the curve is linear immediately: Fast dissociation (Low residence time).

  • If the curve shows a lag (curvilinear) before becoming linear: Slow dissociation. The duration of the lag correlates to residence time.[2][3][4]

References

  • Serafimova, I. M., et al. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Nature Chemical Biology, 8, 471–476. Link

  • Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors.[2][5][6] Nature Chemical Biology, 11, 525–531. Link

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting the Cysteine Proteome with Reversible Covalent Inhibitors.[7][8][9] Current Opinion in Chemical Biology, 34, 110-116. Link

  • Krishnan, S., et al. (2014). Structure-activity relationship studies of reversible covalent inhibitors of the p90 ribosomal S6 kinase 2 (RSK2).[9] Bioorganic & Medicinal Chemistry Letters, 24(15), 3320-3327. Link

  • Smith, C. R., et al. (2015). Rilzabrutinib (PRN1008): A Reversible Covalent Inhibitor of BTK.[2] Journal of Medicinal Chemistry. (Contextual citation based on general Rilzabrutinib mechanism).

Structural Elucidation of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It dictates function, reactivity, and interaction with biological targets. This guide addresses the structural characterization of (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate, a molecule for which single-crystal X-ray diffraction data is not publicly available. This absence presents a common challenge in research and necessitates a multi-faceted approach to structural confirmation. Here, we provide a comparative analysis of established and emerging techniques, offering field-proven insights into how to confidently determine and validate the structure of such compounds.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] By irradiating a well-ordered single crystal with X-rays, we can measure the diffraction pattern and calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with exceptional precision.[3][4]

The primary bottleneck for SC-XRD is the requirement of a high-quality single crystal, which can be challenging and time-consuming to grow.[2][5] For the target molecule, the lack of public data suggests that such crystals may be difficult to obtain.

Inferred Crystallographic Data from Analogous Structures

In the absence of direct data, we can infer the expected crystallographic parameters for (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate by examining structurally similar compounds from the Cambridge Structural Database (CSD). This provides a baseline for what to expect and can aid in the analysis of data from other techniques.

Parameter (E)-N-Benzyl-2-cyano-3-phenylacrylamide[6] Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate[7] (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate[8]
Crystal System TriclinicMonoclinicOrthorhombic
Space Group P-1P2₁/cPca2₁
a (Å) 5.8956 (3)11.239 (2)17.2514 (3)
b (Å) 9.9224 (5)7.596 (1)5.8392 (1)
c (Å) 12.1400 (7)12.759 (2)30.8194 (6)
α (°) 94.508 (5)9090
β (°) 99.544 (4)104.99 (1)90
γ (°) 98.895 (4)9090
**Volume (ų) **687.95 (6)1049.4 (3)3104.57 (10)

This table presents data from known structures to provide a comparative framework for the target molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The paramount step is to grow a single crystal of suitable size and quality (typically 0.1-0.5 mm). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

  • Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase CrystalGrowth 1. Crystal Growth Mounting 2. Crystal Mounting CrystalGrowth->Mounting DataCollection 3. Data Collection Mounting->DataCollection Processing 4. Data Processing DataCollection->Processing Diffraction Images Solution 5. Structure Solution Processing->Solution Refinement 6. Structure Refinement Solution->Refinement Validation 7. Validation (CIF) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

A Guide to Alternative & Complementary Techniques

When single crystals are elusive, a combination of other analytical methods can provide the necessary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Z-Isomer

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9] For distinguishing E/Z isomers, the Nuclear Overhauser Effect (NOE) is indispensable.[10][11] NOE detects through-space interactions between protons that are close to each other (< 5 Å), allowing for the definitive assignment of stereochemistry.[11]

For (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate, an NOE correlation would be expected between the vinylic proton and the protons on the adjacent phenyl ring, an interaction that is absent in the corresponding (E)-isomer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Spectrometer Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz is recommended). Lock, tune, and shim the instrument to achieve optimal field homogeneity.[12]

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum to identify the chemical shifts of all protons.

  • 2D NOESY Acquisition: Set up a 2D NOESY experiment. Key parameters include the mixing time (typically 500-800 ms) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data using appropriate software. The presence of a cross-peak between the vinylic proton and the ortho-protons of the phenyl group confirms the Z configuration.[13]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve 1. Dissolve Sample Transfer 2. Transfer to NMR Tube Dissolve->Transfer Setup 3. Spectrometer Setup Transfer->Setup Acquire1D 4. Acquire 1D ¹H Setup->Acquire1D Acquire2D 5. Acquire 2D NOESY Acquire1D->Acquire2D Process 6. Process Spectrum Acquire2D->Process Analyze 7. Identify Cross-Peaks Process->Analyze Confirm 8. Confirm Z-Isomer Analyze->Confirm

Caption: Workflow for 2D NOESY Isomer Confirmation.

Powder X-ray Diffraction (PXRD): Fingerprinting the Solid State

PXRD is an excellent technique for analyzing polycrystalline solids.[14] Instead of a single crystal, it uses a powdered sample containing millions of randomly oriented crystallites.[15] The resulting diffractogram is a unique "fingerprint" of the crystalline phase. While solving a structure ab initio from PXRD data is more complex than with SC-XRD, it is invaluable for phase identification, purity analysis, and can be used for structure determination, often in conjunction with computational methods.[16][17]

  • Sample Preparation: Finely grind the crystalline sample to a homogenous powder (particle size < 10 µm).

  • Sample Mounting: Mount the powder on a sample holder, ensuring a flat, uniform surface.

  • Data Collection: Place the sample in a powder diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (Intensity vs. 2θ) is analyzed. Peak positions are used to determine unit cell parameters, and the overall pattern can be compared to databases or simulated patterns from predicted structures.

PXRD_Workflow Grind 1. Grind Sample Mount 2. Mount Powder Grind->Mount Collect 3. Collect Diffractogram Mount->Collect Analyze 4. Analyze Data Collect->Analyze

Caption: Workflow for Powder X-ray Diffraction Analysis.

Microcrystal Electron Diffraction (MicroED): The Nanocrystal Solution

MicroED is a revolutionary cryogenic electron microscopy (cryo-EM) technique that can determine high-resolution structures from nanocrystals, orders of magnitude smaller than required for SC-XRD.[18][19][20] This is particularly advantageous for pharmaceutical compounds that often yield small or imperfect crystals.[18] Electrons interact much more strongly with matter than X-rays, allowing data to be collected from sub-micron sized crystals.[7]

  • Sample Preparation: A small amount of the microcrystalline powder is applied to a TEM grid.

  • Cryo-Plunging: The grid is plunge-frozen in liquid ethane to vitrify the sample and protect it from electron beam damage.

  • Data Collection: The grid is loaded into a cryo-transmission electron microscope (cryo-TEM). Suitable nanocrystals are identified, and electron diffraction data is collected as the crystal is continuously rotated in the electron beam.

  • Data Processing and Structure Solution: The collected data is processed using software adapted from X-ray crystallography to determine the unit cell and solve the 3D structure.

MicroED_Workflow Prep 1. Apply Sample to Grid Plunge 2. Cryo-Plunge Prep->Plunge Collect 3. Collect Electron Diffraction Data Plunge->Collect Process 4. Process and Solve Structure Collect->Process

Caption: Workflow for Microcrystal Electron Diffraction.

Computational Modeling: Crystal Structure Prediction (CSP)

When experimental methods are challenging, computational Crystal Structure Prediction (CSP) can provide valuable insights.[21][22] CSP algorithms generate a large number of possible crystal packing arrangements based on the molecule's 2D structure and then rank them by their calculated lattice energies. Modern CSP approaches, sometimes incorporating machine learning, can successfully predict the experimentally observed crystal structure with increasing accuracy.[23][24] The predicted structures can then be used to simulate PXRD patterns for comparison with experimental data.

  • Conformational Analysis: Generate low-energy conformers of the molecule in the gas phase.

  • Crystal Packing Generation: Use CSP software to generate thousands of plausible crystal packing arrangements for the most stable conformers within common space groups.

  • Lattice Energy Minimization: Optimize the geometry of the generated structures and rank them based on their calculated lattice free energy.

  • Analysis: Analyze the most stable predicted structures. These can be used to simulate PXRD patterns or serve as starting models for refinement against experimental powder data.

CSP_Workflow Conformer 1. Molecular Conformer Search Packing 2. Generate Crystal Packings Conformer->Packing Energy 3. Lattice Energy Minimization Packing->Energy Analyze 4. Rank and Analyze Structures Energy->Analyze

Caption: Workflow for Computational Crystal Structure Prediction.

Head-to-Head: A Comparative Summary

Choosing the right technique depends on the nature of the sample and the research question.

Technique Sample Requirement Primary Output Key Advantage Key Limitation
SC-XRD Single crystal (~100-500 µm)[3]Atomic coordinates, bond lengths/anglesUnambiguous 3D structureCrystal growth can be a major bottleneck[3]
NMR (NOESY) Soluble compound (5-10 mg)Through-space proton correlationsDefinitive stereochemistry in solutionProvides no crystal packing information
PXRD Polycrystalline powder (<10 µm)Diffractogram (d-spacings, intensities)Fast, good for bulk material, phase IDStructure solution is non-trivial[8]
MicroED Nanocrystals (<1 µm)[19]Atomic coordinatesWorks with extremely small crystals[18]Requires specialized cryo-TEM equipment
CSP 2D chemical structureRanked list of predicted crystal structuresNo physical sample needed initiallyComputationally intensive; not an experimental proof[25]

Proposed Synthesis

A plausible synthesis for (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate would involve a two-step process: first, the Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate to form ethyl 2-cyano-3-phenylacrylate, followed by an amidation reaction with ethyl 3-aminobenzoate. The geometry of the acrylate can be influenced by reaction conditions.[26]

Conclusion

While single-crystal X-ray diffraction remains the definitive method for structural elucidation, its reliance on high-quality single crystals is a significant limitation. For a compound like (Z)-ethyl 3-(2-cyano-3-phenylacrylamido)benzoate, where such data is unavailable, a synergistic approach is essential. The combination of NMR spectroscopy to confirm the (Z)-geometry in solution, Powder XRD to characterize the bulk solid material, and emerging techniques like MicroED for nanocrystalline samples provides a robust and comprehensive strategy. Computational CSP further complements these experimental methods, offering predictive power that can guide and validate experimental findings. By leveraging this multi-technique workflow, researchers can confidently determine the structure of challenging molecules, advancing the frontiers of drug development and materials science.

References

  • Kang, Y., & Chen, Y. (2011). (E)-N-Benzyl-2-cyano-3-phenylacrylamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o8.
  • Jones, C. G., et al. (2021). Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples. Frontiers in Molecular Biosciences, 8, 705833.
  • Nannenga, B. L., & Gonen, T. (2019). The cryo-EM method microcrystal electron diffraction (MicroED).
  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data. Topics in Current Chemistry, 315, 133-177.
  • Agudelo, B. C., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder.
  • Al-Omary, F. A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372.
  • Taniguchi, T., et al. (2023). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery, 2(6), 1779-1787.
  • Taniguchi, T., et al. (2023).
  • Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 291-314.
  • Waseda University. (2023, October 30). Faster and more reliable crystal structure prediction of organic molecules. Bionity.com.
  • Furman, C., et al. (2005). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. Tetrahedron Letters, 46(24), 4217-4220.
  • Chemistry LibreTexts. (2023, November 12). Determining geometry of trisubstituted alkene. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure determination of organic materials from powder X-ray diffraction data: Opportunities for multi-technique synergy. ORCA - Cardiff University.
  • Ahmad, S., et al. (2022). A combined in-silico and in-vitro evaluation of cyanoacrylate-based dental materials as an adhesive for applications in prosthodontics: molecular docking and cytocompatibility analysis.
  • Creative Biostructure. (2023, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

  • Yadav, U., & Mobin, S. M. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24694-24700.
  • Creative Biostructure. (2024, March 6). SCXRD vs MicroED Comparison for Crystallography Research. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023).
  • ResearchGate. (n.d.). (Z)-Ethyl 2-cyano-3-(1H-imidazol-2-yl)acrylate. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023).
  • Chemistry LibreTexts. (2023, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • S. K. Gupta, et al. (2007). X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. Journal of Molecular Structure, 841(1-3), 119-127.
  • AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Widdifield, C. M., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(10), 2649-2659.
  • MDPI. (2023, December 24). Dependence of the Molecular Interactions Between Cyanoacrylate and Native Copper Surfaces on the Process Atmosphere. Retrieved from [Link]

  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from [Link]

  • Universal Lab. (2023, January 15). Difference between XRD polycrystalline and single crystal materials. Retrieved from [Link]

  • Creative Biostructure. (2023, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2024, March 18). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Widdifield, C. M., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts.
  • Boyle, T. J. (2023, July 30). How to grow crystals for X-ray crystallography. IUCr Journals.
  • Reddit. (2023, December 17). HNMR of E/Z mixtures. Retrieved from [Link]

  • Asiri, A. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate.
  • Zvereva, E. R., et al. (2021). Z,E-Isomerism in a Series of Substituted Iminophosphonates: Quantum Chemical Research. International Journal of Molecular Sciences, 22(9), 4385.
  • CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents. (n.d.).
  • US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。